molecular formula C15H22O5S B1314704 (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate CAS No. 42274-61-3

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate

Cat. No. B1314704
CAS RN: 42274-61-3
M. Wt: 314.4 g/mol
InChI Key: CIRBILLHZJTIAZ-CFMCSPIPSA-N
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Description

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate, also known as THPMS, is a sulfonate derivative of 4-methylbenzenesulfonic acid. It is an organic compound used in a variety of scientific fields, such as organic synthesis, biochemistry, and material science. This compound has been studied extensively due to its unique properties, such as its ability to act as a catalyst, its stability in a wide range of pHs, and its low toxicity.

Scientific Research Applications

Sequential Hydroarylation/Prins Cyclization

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate finds applications in the synthesis of angularly fused tetrahydro-2H-pyrano[3,4-c]quinolines through a tandem hydroarylation/Prins cyclization process. This method is significant as it marks the first report of synthesizing tetrahydro-2H-pyrano[3,4-c]quinolines in this manner, demonstrating a novel use of the compound in chemical synthesis (Reddy et al., 2016).

Prins-Type Cyclization of Oxonium Ions

The compound is also pivotal in the Prins cyclization of oxonium ions, contributing to the creation of diverse tetrahydro-2H-pyran and tetrahydrofuran derivatives. This study elaborates on the scope and utility of this cyclization process, illustrating the compound's versatility in forming complex molecular structures (Fráter et al., 2004).

Diamide Synthesis

The compound is involved in the synthesis of p-aminobenzoic acid diamides, showcasing its role in the creation of complex organic compounds. The study details the reaction processes and the resulting diamides, further highlighting the chemical's utility in synthetic organic chemistry (Agekyan & Mkryan, 2015).

Solid-State Oxidation Studies

Research involving the compound includes studying its transformation through solid-state oxidation, offering insights into its chemical behavior and potential applications in various reactions and material sciences (Kaupang et al., 2013).

Photoacid Generators

The compound's derivatives have been studied as potential photoacid generators. The research explores their structural characteristics, photochemical decompositions, and potential applications, such as in polymer resists, demonstrating the compound's significance in material sciences and photolithography (Plater et al., 2019).

properties

IUPAC Name

[(2S)-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O5S/c1-12-6-8-14(9-7-12)21(16,17)19-11-13(2)20-15-5-3-4-10-18-15/h6-9,13,15H,3-5,10-11H2,1-2H3/t13-,15?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRBILLHZJTIAZ-CFMCSPIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471145
Record name (2S)-2-[(Oxan-2-yl)oxy]propyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate

CAS RN

42274-61-3
Record name (2S)-2-[(Oxan-2-yl)oxy]propyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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